Cas no 2138813-00-8 (Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene]-)
![Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene]- structure](https://ja.kuujia.com/scimg/cas/2138813-00-8x500.png)
Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene]- 化学的及び物理的性質
名前と識別子
-
- Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene]-
-
- インチ: 1S/C10H13NO2/c1-3-8(10(12)13)7-9-5-4-6-11(9)2/h4-7H,3H2,1-2H3,(H,12,13)
- InChIKey: VAZQZTBKLBYPFO-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(=CC1=CC=CN1C)CC
Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-390617-0.25g |
(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]butanoic acid |
2138813-00-8 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-390617-0.1g |
(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]butanoic acid |
2138813-00-8 | 0.1g |
$640.0 | 2023-03-02 | ||
Enamine | EN300-390617-5.0g |
(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]butanoic acid |
2138813-00-8 | 5.0g |
$2110.0 | 2023-03-02 | ||
Enamine | EN300-390617-0.5g |
(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]butanoic acid |
2138813-00-8 | 0.5g |
$699.0 | 2023-03-02 | ||
Enamine | EN300-390617-1.0g |
(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]butanoic acid |
2138813-00-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-390617-10.0g |
(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]butanoic acid |
2138813-00-8 | 10.0g |
$3131.0 | 2023-03-02 | ||
Enamine | EN300-390617-2.5g |
(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]butanoic acid |
2138813-00-8 | 2.5g |
$1428.0 | 2023-03-02 | ||
Enamine | EN300-390617-0.05g |
(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]butanoic acid |
2138813-00-8 | 0.05g |
$612.0 | 2023-03-02 |
Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene]- 関連文献
-
1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene]-に関する追加情報
Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene] (CAS No. 2138813-00-8): A Comprehensive Overview
Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene] (CAS No. 2138813-00-8), is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound, featuring a methylpyrrole moiety, has been studied for its role in various chemical synthesis pathways and its potential applications in drug development.
The structure of Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene] consists of a butanoic acid backbone conjugated with a methylene group linked to a 1-methyl-1H-pyrrol ring. This arrangement imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis. The presence of the pyrrole ring enhances the compound's ability to interact with biological targets, making it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene], has been investigated for its potential role in inhibiting specific enzymes and receptors that are implicated in conditions such as inflammation, pain, and neurodegenerative disorders. Its unique structural features allow it to engage with biological systems in ways that conventional small molecules may not.
One of the most compelling aspects of this compound is its versatility in chemical synthesis. The methylene group attached to the pyrrole ring provides a reactive site for further functionalization, enabling chemists to design derivatives with tailored properties. This flexibility has led to several studies exploring its use as a building block for more complex molecules. For instance, researchers have utilized this compound to synthesize novel analogs that exhibit enhanced binding affinity to specific biological targets.
The pharmaceutical industry has been particularly interested in exploring the potential therapeutic applications of Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene]. Preclinical studies have suggested that this compound may have anti-inflammatory and analgesic effects by interacting with cyclooxygenase (COX) enzymes and other inflammatory mediators. Additionally, its ability to cross the blood-brain barrier has opened up possibilities for treating neurological conditions.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the pharmacological properties of this compound. Molecular modeling studies have helped researchers predict how Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene] interacts with biological targets at the atomic level. These insights have guided the design of more effective derivatives with improved pharmacokinetic profiles.
The synthesis of Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene] involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. The use of catalysts and protecting groups is often necessary to achieve the desired product without unwanted side reactions.
In conclusion, Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene] (CAS No. 2138813-00-8) is a fascinating compound with significant potential in pharmaceutical research. Its unique structure and reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover more about its properties and applications, this compound is likely to play an increasingly important role in the future of medicinal chemistry.
2138813-00-8 (Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene]-) 関連製品
- 1592-23-0(Calcium stearate)
- 1780325-79-2(5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid)
- 1111110-44-1(2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid)
- 2680742-69-0(tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate)
- 133788-85-9(2-Fluoro-6-hydroxy-3-methylbenzoic acid)
- 2137646-90-1(1-Ethyl-1-azaspiro[4.5]decan-4-amine)
- 2680701-65-7(4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 2639378-31-5(rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid)
- 66760-72-3(4'-Hydroxy-4-methoxydihydrochalcone)
- 2229615-06-7(5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine)




